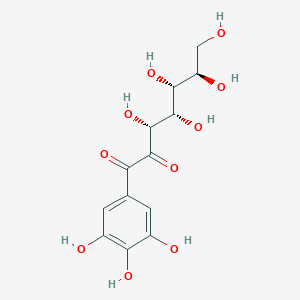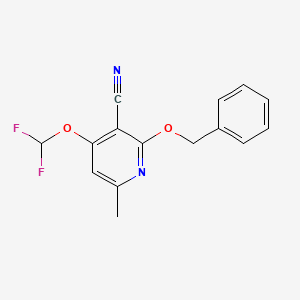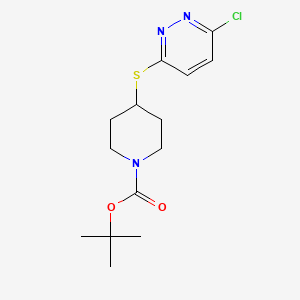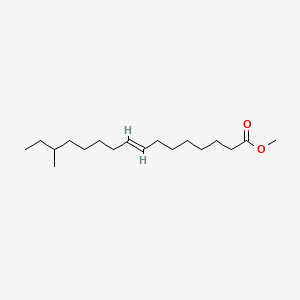
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products .
Analyse Chemischer Reaktionen
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methyl-4-piperidone: This compound shares a similar piperidine core but differs in its functional groups, leading to different chemical and biological properties.
1-Benzyl-4-(dimethylamino)piperidine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C15H24N2O |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-benzyl-3-[(dimethylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3 |
InChI-Schlüssel |
RHNZVCBQHIJIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CN(CCC1O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)


